6-(tetrahydro-2H-pyran-4-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Overview
Description
6-(tetrahydro-2H-pyran-4-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a useful research compound. Its molecular formula is C9H12N2O2S and its molecular weight is 212.27 g/mol. The purity is usually 95%.
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Mechanism of Action
- The primary target of this compound is enhancer of zeste homolog 2 (EZH2) . EZH2 is a histone methyltransferase that plays a crucial role in gene regulation by modifying histone proteins. It is overexpressed in various cancers, making it an attractive therapeutic target .
Target of Action
Mode of Action
- This compound inhibits EZH2 enzymatic activity. By doing so, it prevents the addition of methyl groups to histone H3 lysine 27 (H3K27), leading to altered chromatin structure and gene expression. Inhibition of EZH2 results in derepression of tumor suppressor genes and modulation of oncogenic pathways .
Biochemical Pathways
- EZH2 is a core component of PRC2. By inhibiting EZH2, this compound disrupts the PRC2 complex, affecting gene silencing and chromatin remodeling. Altered gene expression impacts cell proliferation, differentiation, and apoptosis .
Pharmacokinetics
- The compound is administered orally. Details on volume of distribution and protein binding are not available. Information on metabolism is currently lacking. No specific data on half-life or clearance .
Result of Action
- By inhibiting EZH2, this compound leads to reactivation of tumor suppressor genes, cell cycle arrest, and apoptosis. In preclinical studies, it demonstrated antitumor effects in various cancer models .
Action Environment
- The compound’s efficacy and stability may be influenced by factors such as pH, temperature, and interactions with other drugs. Further research is needed to understand how environmental conditions impact its action .
Properties
IUPAC Name |
6-(oxan-4-yl)-2-sulfanylidene-1H-pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c12-8-5-7(10-9(14)11-8)6-1-3-13-4-2-6/h5-6H,1-4H2,(H2,10,11,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OASTVHWZKCLSKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=CC(=O)NC(=S)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.